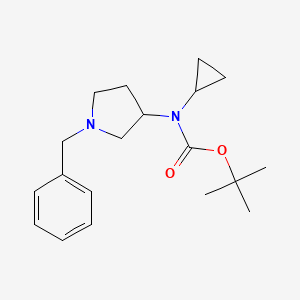

tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate

Description

Properties

Molecular Formula |

C19H28N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

tert-butyl N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylcarbamate |

InChI |

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21(16-9-10-16)17-11-12-20(14-17)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 |

InChI Key |

ZWVVQFUYDLBAGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate, also known by its CAS number 1878216-50-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H28N2O2

- Molecular Weight : 316.44 g/mol

- CAS Number : 1878216-50-2

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The synthetic route may include various steps such as protection-deprotection strategies and coupling reactions to achieve the desired structure .

Antimicrobial Activity

Research has indicated that certain carbamate derivatives exhibit significant antibacterial properties. For example, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as E. coli, Pseudomonas aeruginosa, and Bacillus cereus through microdilution broth susceptibility assays . Although specific data on this compound is limited, its structural similarities to other active carbamates suggest potential antimicrobial efficacy.

Neuropharmacological Effects

Compounds containing pyrrolidine moieties have been investigated for their neuropharmacological properties. They may act on neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways, which could be relevant for developing treatments for neurological disorders . However, specific studies focusing directly on this compound are still needed to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antibacterial Studies :

- Neuropharmacological Research :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities reported for various related compounds:

| Compound Name | Antibacterial Activity | Neuropharmacological Effects |

|---|---|---|

| This compound | Pending | Pending |

| tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate | Positive against E. coli, B. cereus | Limited evidence |

| (R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate | Moderate | Potential anxiolytic effects |

Comparison with Similar Compounds

Table 1. Comparison of tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate with Analogous Compounds

Key Findings from Comparative Analysis

Impact of Ring Systems

- Pyrrolidine vs. Piperidine : Replacing the 5-membered pyrrolidine (CAS 144282-37-1) with a 6-membered piperidine (CAS 216854-24-9) reduces conformational flexibility, as seen in the higher melting point (>287°C) and moderate yield (40%) of the piperidine derivative .

- Diazabicyclo Octane Systems : The diazabicyclo[3.2.1]octane analog (CAS 149771-43-7) exhibits lower similarity (0.89) due to its rigid bicyclic framework, which may limit binding to flat active sites .

Substituent Effects

- Cyclopropyl vs. Cyano Groups: The cyano-substituted analog (CAS 507264-68-8) lacks the benzyl and pyrrolidine moieties, reducing its structural overlap with the target compound. However, the electron-withdrawing cyano group increases reactivity, necessitating stringent safety protocols (e.g., hazard warnings in SDS) .

- Benzyl vs.

Stereochemical Considerations

- The (R)- and (S)-enantiomers of tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 99735-30-5 and 131878-23-4) share identical similarity scores (0.94) but differ in chiral recognition by biological targets. This highlights the need for enantioselective synthesis in drug development .

Research Implications

The structural diversity among these analogs underscores the importance of:

Ring Size and Rigidity : Smaller rings (e.g., pyrrolidine) favor conformational adaptability, while larger or bicyclic systems enhance selectivity.

Functional Group Compatibility: Electron-withdrawing groups (e.g., cyano) improve reactivity but require careful handling, whereas aromatic substituents (e.g., benzyl) enhance target engagement.

Stereochemical Purity : Enantiomer-specific activity necessitates chiral resolution techniques during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.